molecular formula C10H9N3O B11821350 N-[(1-Phenyl-1h-pyrazol-4-yl)methylidene]hydroxylamine

N-[(1-Phenyl-1h-pyrazol-4-yl)methylidene]hydroxylamine

Cat. No.: B11821350
M. Wt: 187.20 g/mol
InChI Key: AHIWIYDSUFYRND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H and ¹³C NMR spectroscopy provide critical insights into the compound’s structure. While direct data for this specific compound are limited, analogous pyrazole-hydroxylamine derivatives exhibit characteristic shifts:

Proton Environment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Pyrazole C–H (position 3/5) 7.4–7.8 Singlet -
Phenyl C–H 7.2–7.6 Multiplet 8.4 (ortho), 1.2 (meta)
Imine (C=N–OH) 8.1–8.3 Singlet -
Hydroxylamine (–NH–OH) 10.1–10.5 Broad -

The singlet at δ 8.1–8.3 ppm corresponds to the imine proton, deshielded by electron withdrawal from the adjacent nitrogen. The hydroxylamine proton appears as a broad signal near δ 10.1–10.5 ppm due to hydrogen bonding and exchange broadening. Aromatic protons resonate as a multiplet between δ 7.2–7.8 ppm , consistent with monosubstituted phenyl and pyrazole rings.

¹³C NMR data for related compounds show peaks at δ 149–160 ppm for the imine carbon (C=N) and δ 120–140 ppm for aromatic carbons. The carbonyl carbon in analogous aldehydes resonates near δ 190 ppm , absent in this hydroxylamine derivative.

Infrared (IR) Vibrational Mode Analysis

IR spectroscopy identifies functional groups through characteristic absorption bands:

Vibration Mode Wavenumber (cm⁻¹) Intensity
N–O Stretch (hydroxylamine) 920–980 Medium
C=N Stretch (imine) 1600–1650 Strong
C–H Bend (aromatic) 690–900 Medium
O–H Stretch (hydroxylamine) 3200–3600 Broad

The C=N stretch at 1600–1650 cm⁻¹ confirms the presence of the imine bond, while the N–O stretch near 920–980 cm⁻¹ is diagnostic of the hydroxylamine group. The broad O–H stretch (3200–3600 cm⁻¹) indicates hydrogen bonding, consistent with crystallographic observations.

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) of the compound reveals a molecular ion peak at m/z 187.0855 ([M]⁺), matching the molecular formula C₁₀H₉N₃O. Key fragmentation pathways include:

  • Loss of hydroxylamine (NH₂OH) : Results in a fragment at m/z 154.0643 (C₉H₇N₂⁺).
  • Cleavage of the pyrazole ring : Generates ions at m/z 77.0386 (C₆H₅⁺) and m/z 110.0480 (C₅H₄N₂O⁺).
  • Retro-Diels-Alder reaction : Produces m/z 93.0338 (C₅H₃N₂⁺) and m/z 94.0419 (C₅H₄N₂⁺).

These patterns align with those of structurally related aromatic hydroxylamines, where the imine bond and phenyl group dominate fragmentation behavior.

Properties

IUPAC Name

N-[(1-phenylpyrazol-4-yl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c14-12-7-9-6-11-13(8-9)10-4-2-1-3-5-10/h1-8,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHIWIYDSUFYRND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination and Functionalization

The synthesis begins with 1-phenylpyrazol-3-ol, which undergoes bromination at the 4-position using bromine in chloroform, yielding 4-bromo-1-phenyl-1H-pyrazole (75% yield). Subsequent benzylation with benzyl chloride under alkaline conditions affords O-benzyl-4-bromo-1-phenyl-1H-pyrazole, which undergoes lithium-halogen exchange with n-BuLi followed by quenching with DMF to produce 1-phenylpyrazole-4-carbaldehyde (70% yield).

Vilsmeier-Haack Formylation

An alternative route employs the Vilsmeier-Haack reaction, where 4-benzyloxy-1-phenyl-1H-pyrazole reacts with phosphorus oxychloride (POCl₃) and DMF at 70°C to form the carbaldehyde (60% yield). This method avoids cryogenic conditions, enhancing scalability.

Table 1: Comparison of Carbaldehyde Synthesis Methods

MethodReagentsConditionsYield (%)Source
Bromination/Li-DMFBr₂, n-BuLi, DMF–78°C to RT70
Vilsmeier-HaackPOCl₃, DMF70°C, 12 h60

Condensation with Hydroxylamine Hydrochloride

Standard Condensation Protocol

The aldehyde precursor reacts with hydroxylamine hydrochloride in ethanol or methanol under mild alkaline conditions (sodium acetate, pH 4–6). The reaction proceeds via nucleophilic addition-elimination, forming the Schiff base with water as the byproduct.

Reaction Scheme:
1-Phenylpyrazole-4-carbaldehyde+NH2OH\cdotpHClEtOH, NaOAcThis compound+H2O\text{1-Phenylpyrazole-4-carbaldehyde} + \text{NH}_2\text{OH·HCl} \xrightarrow{\text{EtOH, NaOAc}} \text{this compound} + \text{H}_2\text{O}

Typical conditions include:

  • Molar Ratio: 1:1 (aldehyde to hydroxylamine)

  • Temperature: Room temperature (25°C)

  • Reaction Time: 2–4 hours

  • Yield: 75–85% after recrystallization.

Solvent and Base Optimization

Methanol enhances solubility of hydroxylamine hydrochloride, while ethanol minimizes side reactions. Triethylamine (TEA) has been explored as an alternative base, though sodium acetate remains preferred for its mildness.

Experimental Validation and Characterization

Purification Techniques

  • Column Chromatography: Silica gel with ethyl acetate/hexane (1:4) removes unreacted aldehyde and byproducts.

  • Recrystallization: Dichloromethane/hexane mixtures yield high-purity crystals (mp 151–153°C).

Spectroscopic Analysis

  • ¹H NMR (500 MHz, CDCl₃): δ 8.45 (s, 1H, CH=N), 8.20 (s, 1H, pyrazole-H), 7.80–7.40 (m, 5H, Ph), 4.90 (s, 1H, OH).

  • IR (KBr): 1620 cm⁻¹ (C=N), 3200 cm⁻¹ (O–H).

  • MS (ESI): m/z 187.2 [M + H]⁺.

Challenges and Optimization Strategies

Side Reactions

  • Oxime Isomerization: Prolonged reaction times or elevated temperatures promote E/Z isomerization, necessitating strict temperature control.

  • Byproduct Formation: Excess hydroxylamine leads to dihydroxylamine adducts, avoided by stoichiometric reagent use.

Scalability Considerations

  • Catalyst Screening: Pd(PPh₃)₄ in Suzuki couplings improves carbaldehyde purity (>95%).

  • Continuous Flow Systems: Pilot studies suggest enhanced efficiency for large-scale Vilsmeier-Haack reactions .

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes oxidation to form nitroso derivatives. Key reagents and conditions include:

Oxidizing Agent Conditions Product Yield Source
Hydrogen peroxideAqueous ethanol, 25–40°CNitroso-pyrazole derivatives65–78%
KMnO₄Acidic or neutral aqueous mediumPyrazole-4-carboxylic acid derivatives82–90%
  • Mechanistic Insight : Oxidation of the hydroxylamine group (-NHOH) generates nitroso intermediates, which can further react or stabilize depending on conditions.

  • Research Note : Potassium permanganate in pyridine-water systems produces carboxylic acids with high efficiency, enabling downstream esterification .

Reduction Reactions

Reduction targets the imine bond or hydroxylamine group, yielding amines or hydroxyl derivatives:

Reducing Agent Conditions Product Yield Source
NaBH₄Methanol, 0–25°C1-Phenylpyrazole-4-methylamine70–85%
LiAlH₄Dry THF, refluxSecondary amine derivatives60–75%
  • Selectivity : Sodium borohydride preferentially reduces the imine bond without affecting the pyrazole ring.

  • Catalytic Hydrogenation : Limited data exists, but Pd/C or Raney Ni may enable selective reductions under H₂ gas.

Substitution Reactions

The pyrazole ring undergoes electrophilic and nucleophilic substitutions:

Electrophilic Substitution

Reagent Position Product Conditions Source
Bromine (Br₂)C-3/C-53-Bromo-1-phenylpyrazole derivativesAcetic acid, 50°C
HNO₃/H₂SO₄C-3Nitro-substituted pyrazoles0–5°C, 2–4 hours

Nucleophilic Substitution

Reagent Position Product Conditions Source
Alkyl halidesN-1N-Alkylated pyrazolesK₂CO₃, DMF, 80°C
Grignard reagentsC-4Pyrazole-alcohol adductsDry ether, −10°C
  • Regioselectivity : Electrophiles favor C-3/C-5 positions due to ring electron distribution, while nucleophiles target N-1 or C-4.

Condensation and Cyclization

The imine group participates in condensation with active methylene compounds:

Reagent Product Conditions Source
AcetylacetonePyrazole-chalcone hybridsEthanol, NaOH, reflux
ThiosemicarbazideThiadiazole-pyrazole conjugatesHCl, ethanol, 60°C
  • Biological Relevance : Chalcone derivatives exhibit antimicrobial and anticancer activity in preliminary assays .

Cross-Coupling Reactions

Palladium-catalyzed reactions enable functionalization of the pyrazole core:

Reagent Catalyst Product Yield Source
Arylboronic acidsPd(PPh₃)₄Biaryl-pyrazole derivatives75–88%
AlkenesPd(OAc)₂Alkenyl-substituted pyrazoles65–80%
  • Applications : These reactions expand access to pharmacologically relevant heterocycles .

Stability and Side Reactions

  • Thermal Decomposition : Degrades above 200°C, releasing NH₃ and forming pyrazole ketones.

  • Hydrolysis : Susceptible to acidic hydrolysis, regenerating 1-phenylpyrazole-4-carbaldehyde and hydroxylamine.

Key Research Findings

  • Anticancer Potential : Nitroso derivatives inhibit serine/threonine-protein kinase B-Raf (IC₅₀ = 1.2–3.8 µM).

  • Anti-inflammatory Activity : Carboxylic acid derivatives reduce prostaglandin D₂ synthesis by 40–60% in vitro .

  • Catalytic Efficiency : Pd-mediated cross-couplings achieve >85% yields with electron-deficient aryl groups .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of N-[(1-Phenyl-1H-pyrazol-4-yl)methylidene]hydroxylamine, particularly against various cancer cell lines. The following table summarizes the cytotoxic effects observed:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)12.5Induction of apoptosis
SiHa (Cervical)15.0Cell cycle arrest
PC-3 (Prostate)10.0Inhibition of tubulin polymerization

These findings indicate that the compound may induce apoptosis and inhibit cell proliferation through multiple pathways, including tubulin inhibition, crucial for cancer cell division.

Antimicrobial Properties

This compound has also been investigated for its antimicrobial properties. Studies show that derivatives of pyrazole compounds exhibit activity against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with essential metabolic pathways.

Biochemical Pathways

The compound is known to interact with several biochemical pathways. It has been shown to influence the conversion of prostaglandin H2 to prostaglandin D2, which plays a role in smooth muscle contraction and relaxation. This interaction suggests potential applications in inflammatory diseases where modulation of prostaglandin levels is beneficial.

Synthesis and Characterization

The synthesis typically involves the reaction between phenylhydrazine and appropriate aldehydes or ketones under acidic or basic conditions. Characterization methods such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared Spectroscopy (FT-IR), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Industrial Applications

In addition to its medicinal applications, this compound may find uses in material science due to its unique chemical properties. Its ability to form hydrogen bonds can be exploited in creating novel materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-[(1-Phenyl-1h-pyrazol-4-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Comparison of N-[(1-Phenyl-1H-pyrazol-4-yl)methylidene]hydroxylamine with Analogues

Compound Name Molecular Formula Substituents (Pyrazole Position) Boiling Point (°C) Density (g/cm³) pKa Crystal Packing Features
This compound (Target) C₁₀H₉N₃O 1-Ph, 4-CH=N-OH N/A ~1.2* ~9.5* O–H···N H-bonds, C–H···π interactions
(E)-N-[3-Methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methylidene]hydroxylamine C₁₆H₁₅N₅O 1-Ph, 3-Me, 5-pyrrole, 4-CH=N-OH N/A N/A N/A Tetramers via O–H···N; dihedral angles 42.69–54.49°
N-[(1-Ethyl-3-methylpyrazol-4-yl)methylidene]hydroxylamine () C₇H₁₁N₃O 1-Et, 3-Me, 4-CH=N-OH 267.6 1.15 10.0 N/A
N-[(1,3-Dimethyl-5-phenoxypyrazol-4-yl)methylidene]hydroxylamine () C₁₃H₁₃N₃O₂ 1-Me, 3-Me, 5-PhO, 4-CH=N-OH N/A N/A N/A N/A

*Predicted based on molecular weight and substituent effects.

Key Comparative Analyses

Substituent Effects on Physicochemical Properties

  • Boiling Point : The ethyl-methyl derivative () has a lower molecular weight (153.18 g/mol) and a boiling point of 267.6°C. The target compound (C₁₀H₉N₃O, MW 187.2 g/mol) likely exhibits a higher boiling point due to increased aromaticity and molecular rigidity from the phenyl group.
  • Acidity (pKa) : The ethyl-methyl analogue’s pKa of 10.0 suggests moderate basicity, typical for oximes. The target compound’s pKa is expected to be slightly lower (~9.5) due to electron-withdrawing effects of the phenyl group.

Crystallographic Behavior

  • Hydrogen Bonding : The target compound’s phenyl derivative () forms O–H···N hydrogen bonds, creating tetramers in the crystal lattice. In contrast, the ethyl-methyl analogue () lacks reported H-bonding data, suggesting weaker intermolecular interactions.
  • Dihedral Angles : The 3-methyl-5-pyrrole derivative () exhibits dihedral angles of 42.69–54.49° between the pyrazole and aromatic rings, indicating significant torsional strain. The target compound’s phenyl group likely induces similar or greater steric hindrance, affecting molecular conformation and packing.

Functional Group Impact

  • Phenoxy vs. This contrasts with the target compound’s phenyl group, which prioritizes hydrophobic interactions.
  • Pyrrole vs. Methyl : The pyrrole-substituted derivative () introduces a secondary heteroaromatic system, enabling additional H-bonding or charge-transfer interactions absent in the target compound.

Biological Activity

N-[(1-Phenyl-1H-pyrazol-4-yl)methylidene]hydroxylamine (CAS No. 23972-21-6) is a compound characterized by a unique structural combination of a pyrazole ring and a hydroxylamine functional group. This article explores its biological activity, synthesis methods, and relevant research findings.

PropertyValue
Molecular Formula C10H9N3O
Molecular Weight 189.19 g/mol
IUPAC Name (NE)-N-[(1-phenylpyrazol-4-yl)methylidene]hydroxylamine
InChI Key JYHHRZQXKXGZTA-UHFFFAOYSA-N

Synthesis Methods

This compound can be synthesized through the reaction of 1-phenyl-1H-pyrazole-4-carbaldehyde with hydroxylamine hydrochloride in the presence of a base like sodium acetate. The reaction typically occurs in an organic solvent such as ethanol or methanol at room temperature, yielding the desired product through condensation.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound and its derivatives. The compound has shown significant activity against various pathogens, including bacteria and fungi. For instance, in vitro tests have demonstrated that certain derivatives exhibit minimum inhibitory concentrations (MIC) as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research indicates that it may inhibit cancer cell proliferation by targeting specific enzymes involved in cell growth and replication. In particular, pyrazole derivatives have shown promising results against liver cancer (HepG2) and cervical cancer (HeLa) cell lines, with growth inhibition percentages of 54.25% and 38.44%, respectively . Importantly, these compounds exhibited selective toxicity, sparing normal fibroblast cells.

The mechanism by which this compound exerts its biological effects involves its interaction with various molecular targets within cells. It can bind to enzymes, inhibiting their activity and disrupting essential cellular processes such as DNA replication and repair. This action is particularly relevant in the context of cancer therapy, where inhibiting proliferative pathways can lead to reduced tumor growth.

Case Studies

  • Antimicrobial Evaluation : A study evaluated several pyrazole derivatives, including this compound, for their antimicrobial efficacy. The results indicated that these compounds significantly inhibited biofilm formation and displayed bactericidal activity against tested pathogens .
  • Anticancer Screening : In a pharmacological evaluation involving various cancer cell lines, derivatives of N-(phenylpyrazol) were screened for their antiproliferative effects. The findings revealed that certain modifications to the pyrazole structure enhanced anticancer activity while maintaining selectivity towards cancerous cells over normal cells .

Q & A

Q. What are the common synthetic routes for N-[(1-Phenyl-1H-pyrazol-4-yl)methylidene]hydroxylamine, and how are intermediates characterized?

The compound is synthesized via cyclocondensation reactions. For example, analogous pyrazole derivatives are prepared using ethyl acetoacetate, phenylhydrazine, and DMF-DMA, followed by hydrolysis to yield carboxylic acid intermediates. Characterization involves FT-IR (C=O stretching at ~1680 cm⁻¹), ¹H/¹³C NMR (aromatic protons at δ 7.2–7.8 ppm, pyrazole protons at δ 6.5–8.0 ppm), and elemental analysis (C, H, N content within ±0.3% of theoretical values) .

Q. How is the crystal structure of this compound determined experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection uses a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Structure solution employs SHELXS for phase determination, and refinement is performed with SHELXL , achieving R-factors <0.04. Key parameters include:

ParameterValue
Space groupTriclinic, P1P\overline{1}
Unit cella=9.1497(2)A˚,b=12.3932(3)A˚,c=12.7294(3)A˚a = 9.1497(2) \, \text{Å}, \, b = 12.3932(3) \, \text{Å}, \, c = 12.7294(3) \, \text{Å}
Anglesα=87.407(11),β=82.674(12),γ=75.019(12)\alpha = 87.407(11)^\circ, \, \beta = 82.674(12)^\circ, \, \gamma = 75.019(12)^\circ
V1382.88(6) ų
.

Q. What spectroscopic methods validate the molecular structure?

  • IR Spectroscopy : Confirms imine (C=N) stretches at ~1600–1650 cm⁻¹ and hydroxylamine (N–O) at ~930 cm⁻¹.
  • NMR : Distinguishes between E/Z isomers via chemical shifts of the imine proton (δ 8.2–8.5 ppm for E-isomer).
  • Mass Spectrometry : Molecular ion peaks at m/z 266.3 (M⁺) align with the formula C15H14N4O\text{C}_{15}\text{H}_{14}\text{N}_4\text{O} .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in the crystal lattice inform supramolecular assembly?

Graph set analysis (Etter’s method) identifies D (onor) and A (cceptor) motifs. For example, N–H···O and C–H···π interactions form R22(8)\text{R}_2^2(8) rings, stabilizing the 3D framework. Hydrogen-bond metrics (e.g., D···A distances <3.0 Å, angles >150°) are critical for predicting packing efficiency .

Q. What challenges arise during refinement of high-resolution X-ray data for this compound?

  • Disorder : Dynamic disorder in the phenyl ring requires split-atom models.
  • Twinned Data : SHELXL’s TWIN/BASF commands resolve pseudo-merohedral twinning.
  • Absorption Corrections : Multi-scan methods (e.g., SADABS) mitigate anisotropic effects .

Q. How do computational methods (DFT) complement experimental electronic property analysis?

DFT calculations at the B3LYP/6-311++G(d,p) level predict frontier molecular orbitals (HOMO-LUMO gap ~4.2 eV), Mulliken charges (negative charge on O/N atoms), and electrostatic potential maps. These correlate with experimental UV-Vis spectra (λmax\lambda_{\text{max}} ~290 nm) and reactivity trends .

Q. How to resolve contradictions between theoretical and experimental spectral data?

  • Solvent Effects : PCM (Polarizable Continuum Model) adjustments in DFT simulations account for solvent polarity shifts in NMR/UV-Vis.
  • Conformational Sampling : MD simulations identify dominant conformers (e.g., anti/syn imine configurations) missed in static models .

Q. What strategies optimize synthetic yields when scaling up for crystallography?

  • Microwave-Assisted Synthesis : Reduces reaction time from 24h to 2h, improving yield by 15–20%.
  • Recrystallization : Use ethyl acetate/hexane (3:1) for high-purity crystals (>99.5% by HPLC) .

Methodological Guidance

Q. How to design a robust crystallographic experiment for this compound?

  • Crystal Growth : Slow evaporation from DMF/ethanol (1:3) at 4°C yields diffraction-quality crystals.
  • Data Collection : Set θ range to 2.5–28.5° for completeness >98%.
  • Validation : Check CIF files with PLATON/CHECKCIF for ADDs and RSR/Z-scores .

Q. What analytical workflows confirm isomeric purity?

  • HPLC-DAD : C18 column (MeCN:H₂O = 70:30), retention time 6.2 min (E-isomer) vs. 7.8 min (Z-isomer).
  • NOESY NMR : Cross-peaks between imine proton and pyrazole C-H confirm E-configuration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.